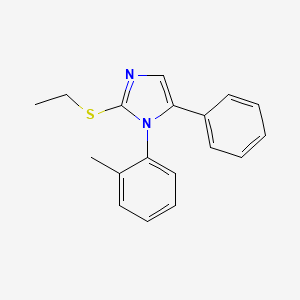
2-(ethylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(ethylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms. The “o-tolyl” part refers to a tolyl group, which is a functional group related to toluene .
Chemical Reactions Analysis
The compound likely undergoes various chemical reactions. For instance, tolyl groups are often involved in reactions such as Williamson etherification or C-C coupling reactions . Additionally, imidazole rings can participate in a variety of reactions, including nucleophilic substitutions and electrophilic additions.Scientific Research Applications
Novel Imidazole Derivatives
Smitha et al. (2018) synthesized novel imidazole derivatives with significant antibacterial activity against both gram-positive and gram-negative bacteria. They also performed molecular docking studies to suggest potential inhibitory activities against APO-liver alcohol dehydrogenase inhibitor (Smitha et al., 2018).
Magnetic Relaxation and Photochromic Behavior
Cao et al. (2015) synthesized bisthienylethene-containing N,O-donor binding sites with imidazole, demonstrating distinct magnetic behaviors and photochromic properties. These findings suggest potential applications in materials science (Cao et al., 2015).
Crystal Structure Analysis
Gayathri et al. (2010) studied the crystal structure of a related imidazole compound, providing insights into molecular orientations and interactions that could be relevant for understanding the properties of similar imidazole derivatives (Gayathri et al., 2010).
Copper(I) Complexes with Imidazoles
Kitagawa and Munakata (1986) explored copper(I) complexes involving imidazoles, which could inform the development of new compounds with specific reactivity and coordination properties (Kitagawa & Munakata, 1986).
Organic Light-Emitting Diodes (OLEDs)
Yuan et al. (2011) synthesized phenanthroimidazole derivatives with applications in OLEDs, demonstrating their potential as functional layers in high-performance devices (Yuan et al., 2011).
Mechanism of Action
Target of Action
The primary target of 2-(ethylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole is acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in the nervous system. It is responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system .
Mode of Action
This compound acts as a cholinesterase inhibitor . It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible, meaning that the compound’s effect on AChE can be reversed over time .
Biochemical Pathways
The compound’s action primarily affects the cholinergic pathway . By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft . This can result in continuous stimulation of the neurons, leading to various physiological effects .
Pharmacokinetics
Based on its chemical structure and properties, we can infer that it is likely to be highly soluble in water . This suggests that it could be readily absorbed and distributed in the body.
Result of Action
The inhibition of AChE by this compound can lead to a range of effects at the molecular and cellular level. The accumulation of acetylcholine can cause continuous stimulation of neurons, which can lead to symptoms such as muscle weakness, fatigue, and in severe cases, respiratory failure .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility suggests that it could leach into groundwater, potentially affecting non-target organisms . It is also highly toxic to some bees via the oral route but moderately toxic to most other biodiversity . Therefore, the use of this compound needs to be carefully managed to minimize its environmental impact.
properties
IUPAC Name |
2-ethylsulfanyl-1-(2-methylphenyl)-5-phenylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2S/c1-3-21-18-19-13-17(15-10-5-4-6-11-15)20(18)16-12-8-7-9-14(16)2/h4-13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKJBPJVOULZSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C2=CC=CC=C2C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 3-((methylamino)methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B3000043.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,2-dihydroacenaphthylen-5-yl)benzamide](/img/structure/B3000045.png)
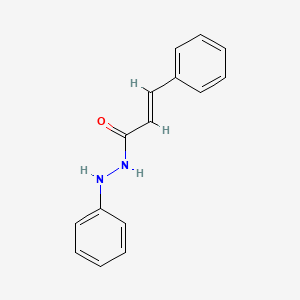
![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B3000048.png)
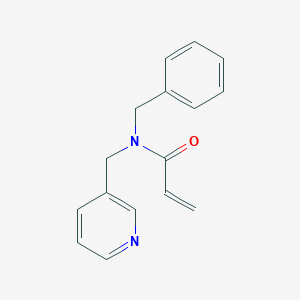

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-bromo-5-methoxybenzamide](/img/structure/B3000054.png)
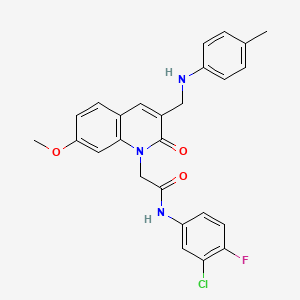
![2-(tert-Butyl) 1-ethyl 2-azabicyclo[3.1.0]hexane-1,2-dicarboxylate](/img/structure/B3000057.png)
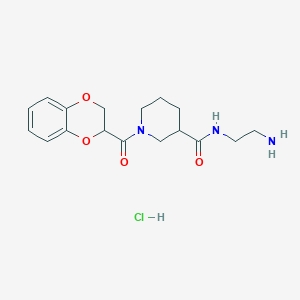
![3-methoxy-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B3000061.png)

![4-[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]pyrimidin-2-amine](/img/structure/B3000064.png)
![2-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane](/img/structure/B3000065.png)